Acetylthiamine

Description

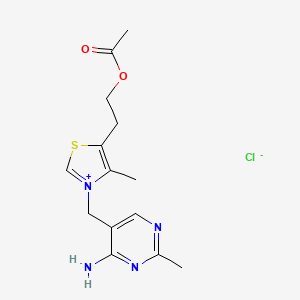

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSHYYQFAKJDON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955730 | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-28-1 | |

| Record name | Acetylthiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Metabolic Interconversions of Acetylthiamine

Enzymatic Formation of Acetylthiamine and its Phosphorylated Forms

The generation of this compound in biological systems is predominantly understood in the context of its pyrophosphorylated derivative, acetyl-TPP. This molecule emerges as a key intermediate in the catalytic cycles of several enzymes that metabolize α-keto acids.

Mechanisms of this compound Generation by Specific Kinases and Oxidoreductases

The formation of acetyl-TPP is not typically catalyzed by kinases directly acting on an acetylated form of thiamine (B1217682). Instead, it is generated as a transient species during reactions catalyzed by enzyme complexes such as the pyruvate (B1213749) dehydrogenase complex (PDH complex), pyruvate oxidase, and phosphoketolase. nih.gov

The pyruvate dehydrogenase complex, a cornerstone of cellular respiration, facilitates the conversion of pyruvate to acetyl-CoA. In this multi-step process, the thiamine pyrophosphate (TPP) cofactor, bound to the pyruvate dehydrogenase (E1) component, attacks the carbonyl carbon of pyruvate. Following decarboxylation, a hydroxyethyl-TPP intermediate is formed. This intermediate is then oxidized, and the resulting acetyl group is transferred to a lipoamide (B1675559) cofactor, regenerating the TPP and forming acetyl-dihydrolipoamide. ebi.ac.ukwikipedia.org Acetyl-TPP is considered a chemically competent intermediate in this process, formed transiently during the decarboxylation and dehydrogenation of pyruvate. nih.gov

In some 2-oxoacid oxidoreductases, a radical mechanism is involved. A one-electron oxidation of an enamine intermediate results in a radical species. While it is expected that a further one-electron oxidation of this radical would produce acetyl-TPP, its hydrolysis would then lead to acetate (B1210297) and TPP. nih.gov For instance, in the ketoacid oxidoreductase of Halobacterium halobium, a hydroxyethyl-TPP radical has been identified as an intermediate, though the subsequent formation of acetyl-TPP in this specific reaction is not definitively established. nih.gov

Table 1: Key Enzymes Involved in the Formation of this compound Pyrophosphate (Acetyl-TPP)

| Enzyme Complex/Enzyme | Precursor(s) | Role of Acetyl-TPP | Organism Example |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDH) | Pyruvate, Thiamine Pyrophosphate (TPP) | Transient intermediate in the conversion of pyruvate to acetyl-CoA | Escherichia coli |

| Pyruvate Oxidase | Pyruvate, TPP | Intermediate in the oxidation of pyruvate | Lactobacillus plantarum |

| Phosphoketolase | Xylulose-5-phosphate/Fructose-6-phosphate, TPP | Postulated intermediate in the phosphorolytic cleavage of sugars | Lactic acid bacteria |

| 2-Oxoacid Oxidoreductases | Various α-keto acids, TPP | Potential intermediate following oxidation of a radical species | Halobacterium halobium |

Precursor Chemistry and Reaction Specificity in Biological Systems

The primary precursor for the acetyl group of this compound is pyruvate. cornell.edu In the active site of enzymes like pyruvate dehydrogenase, the TPP cofactor is activated to form a carbanion. This carbanion then nucleophilically attacks the carbonyl carbon of pyruvate. ebi.ac.uk This initial adduct readily undergoes decarboxylation, losing carbon dioxide, to form a hydroxyethyl-TPP intermediate. wikipedia.org

The specificity of this reaction is dictated by the architecture of the enzyme's active site, which binds both TPP and the α-keto acid substrate in a precise orientation. The subsequent fate of the hydroxyethyl-TPP intermediate, and thus the transient formation of acetyl-TPP, is dependent on the specific enzyme complex. In the case of the PDH complex, the acetyl group is ultimately transferred to coenzyme A. cornell.edu

Enzymatic Deacetylation and Hydrolysis of this compound Derivatives

While the enzymatic formation of acetyl-TPP is well-documented as a transient step, specific enzymes dedicated to the deacetylation of this compound or its phosphorylated derivatives are not extensively characterized in the scientific literature. However, the chemical stability of acetyl-TPP is known to be pH-dependent. It is stable in acidic aqueous solutions but undergoes rapid deacetylation at higher pH to yield acetate and thiamine pyrophosphate. nih.gov

The hydrolysis of acetyl-TPP has been studied, and its rate is sensitive to pH. nih.gov This chemical hydrolysis represents a non-enzymatic pathway for the breakdown of this intermediate. In a broader biological context, histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from proteins. wikipedia.org While their primary substrates are acetylated lysines in histones and other proteins, the existence of such enzymes underscores the general biological principle of reversible acetylation. However, no specific HDAC has been identified to act on this compound.

Interrelationships with Thiamine Pyrophosphate (TPP) and Other Thiamine Phosphates Metabolism

This compound pyrophosphate is intrinsically linked to the metabolism of TPP and other thiamine phosphates. TPP is the active coenzyme form of vitamin B1 (thiamine) and is essential for the function of numerous enzymes involved in carbohydrate and amino acid metabolism. nih.gov

The formation of acetyl-TPP is a step in the catalytic cycle of TPP-dependent enzymes, where TPP is transiently modified. Following the transfer of the acetyl group to its acceptor (e.g., lipoamide in the PDH complex), the TPP cofactor is regenerated in its active form, ready to participate in another catalytic cycle. gonzaga.edu Therefore, the generation and breakdown of acetyl-TPP are integral to the function of TPP as a coenzyme.

The metabolism of thiamine involves the phosphorylation of thiamine to thiamine monophosphate (TMP) and subsequently to TPP, a reaction catalyzed by thiamine pyrophosphokinase. researchgate.net The hydrolysis of acetyl-TPP to acetate and TPP feeds back into the pool of active TPP coenzyme. There also exist other phosphorylated thiamine derivatives, such as thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), which are interconverted with TPP through the action of specific kinases and hydrolases. mdpi.com

This compound's Role in Cellular Energy Metabolism Pathways in Model Organisms

The role of this compound, as acetyl-TPP, in cellular energy metabolism is most prominently illustrated by its involvement in the pyruvate dehydrogenase complex reaction. This complex serves as a critical bridge between glycolysis and the citric acid cycle (also known as the Krebs cycle or TCA cycle). wikipedia.org

In model organisms such as Escherichia coli, the PDH complex converts pyruvate, the end product of glycolysis, into acetyl-CoA. nih.gov Acetyl-CoA is the primary substrate for the citric acid cycle, where it is further oxidized to generate reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation and the production of ATP. wikipedia.org The transient formation of acetyl-TPP is a key mechanistic step in this vital conversion, thus directly linking carbohydrate breakdown to aerobic energy production. lumenlearning.com A deficiency in thiamine, and consequently in TPP and its derivatives like acetyl-TPP, leads to reduced activity of the PDH complex and other thiamine-dependent enzymes in the citric acid cycle, such as α-ketoglutarate dehydrogenase. nih.gov This impairment of the TCA cycle underscores the critical role of thiamine derivatives in cellular energy generation. researchgate.net

In some bacteria, such as lactic acid bacteria, phosphoketolase is a key enzyme in carbohydrate metabolism. Acetyl-TPP is believed to be an intermediate in the phosphoketolase pathway, which provides a means for these organisms to metabolize sugars into acetyl-phosphate, a high-energy compound that can be used to generate ATP. uni-goettingen.de

Table 2: Metabolic Pathways Involving this compound Pyrophosphate (Acetyl-TPP)

| Metabolic Pathway | Role of Acetyl-TPP | Significance in Cellular Energy Metabolism | Model Organism(s) |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex Reaction | Transient intermediate in the formation of acetyl-CoA from pyruvate | Links glycolysis to the citric acid cycle, essential for aerobic respiration and ATP production. | Escherichia coli, Eukaryotes |

| Phosphoketolase Pathway | Postulated intermediate in the cleavage of pentose (B10789219) and hexose (B10828440) phosphates | Generation of acetyl-phosphate for ATP synthesis in heterofermentative and homofermentative pathways. | Lactic acid bacteria, Bifidobacteria |

| 2-Oxoacid Oxidoreductase Reactions | Potential intermediate in the metabolism of various α-keto acids | Contributes to the catabolism of amino acids and other metabolites, feeding into central energy pathways. | Various bacteria and archaea |

Enzymology and Mechanistic Studies Involving Acetylthiamine

Detailed Mechanistic Probes of Acetylthiamine Participation

Identification and Role of Radical Intermediates in Oxidoreductases

The study of oxidoreductases has revealed the transient yet critical involvement of radical intermediates in their catalytic mechanisms. Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) stands out as a prime example, being the sole enzyme for which a stable acetyl thiamine (B1217682) diphosphate (B83284) (ThDP)-based free radical reaction intermediate has been identified. mitoproteome.orgnih.gov This intermediate is often referred to as a hydroxyethyl-ThDP radical. lib4ri.ch

Structural analyses of the radical form of PFOR, specifically from Desulfovibrio africanus, have provided crucial insights. The 1.87 Å-resolution structure demonstrates a marked bending of the thiazole (B1198619) ring of the ThDP cofactor, indicating a significant reduction in its aromaticity. mitoproteome.org Furthermore, the bond connecting the acetyl group to ThDP is unusually long, suggesting a one-electron type bond, a feature rarely observed in biological systems. mitoproteome.orgnih.gov These structural characteristics, combined with other evidence, propose that the synthesis of acetyl-CoA by PFOR proceeds via a condensation mechanism involving both acetyl (PFOR-based) and thiyl (CoA-based) radicals. mitoproteome.orgnih.gov

The detection of these radical intermediates is possible even in the absence of the acyl-group acceptor, coenzyme A (CoASH). ontosight.ai Interestingly, the binding of CoASH dramatically accelerates the decay of the hydroxyethyl-ThDP radical intermediate, with a reported 10^5-fold acceleration of electron transfer into the [4Fe-4S] cluster electron transport chain. lib4ri.chontosight.ai Various mechanisms have been proposed for the subsequent steps leading to the further oxidation of the hydroxyethyl-ThDP radical, the production of acetyl-CoA, and the transfer of the second electron. lib4ri.ch

Comparative Analysis of Enzymatic versus Non-Enzymatic Reactivity of this compound Intermediates

The reactivity of thiamine-derived intermediates, such as the Breslow intermediate, exhibits notable distinctions between enzymatic and non-enzymatic contexts. Decarboxylation reactions involving comparable thiamine diphosphate-derived adducts in enzymatic processes and thiamine-derived adducts in non-enzymatic reactions reveal critical differences in their reactive character. nih.gov

A key distinction lies in the ratio of protonation to chloride elimination from the Breslow intermediate. In enzymatic reactions, this ratio is approximately 10^2-fold greater compared to non-enzymatic processes. nih.gov This observation suggests a lower intrinsic barrier to proton transfer within the enzyme's active site, facilitating the formation of a localized tetrahedral (sp3) carbanion as carbon dioxide is produced. nih.gov In contrast, the slower protonation observed in solution for the decarboxylated intermediate is consistent with the formation of a delocalized planar carbanionic enol/enamine. nih.gov This highlights how the enzymatic environment specifically tunes the reactivity and stabilization of these crucial intermediates.

The synthesis and characterization of 2-acetylthiamine pyrophosphate (acetyl-TPP) have provided further insights into its chemical properties and potential as an enzymatic acyl-transfer intermediate. In aqueous solution, acetyl-TPP exists in an equilibrium mixture of keto, hydrate (B1144303), and intramolecular carbinolamine forms, with the concentration of the keto form decreasing with increasing pH. nih.gov While stable in aqueous acid, acetyl-TPP rapidly deacetylates at higher pH to yield acetate (B1210297) and thiamine pyrophosphate. nih.gov The kinetic and thermodynamic reactivity of acetyl-TPP with water and other nucleophiles aligns with its proposed role as an acyl-transfer intermediate in enzymatic reactions. nih.govwikipedia.org

Table 1: Comparative Reactivity of Thiamine-Derived Breslow Intermediates

| Characteristic | Enzymatic Reaction | Non-Enzymatic Reaction |

| Ratio of Protonation to Chloride Elimination (from Breslow Intermediate) | ~10^2-fold greater | Lower |

| Carbanion Character | Localized tetrahedral (sp3) | Delocalized planar enol/enamine |

| Intrinsic Barrier to Proton Transfer | Lower | Higher |

Allosteric Regulation of Metabolic Enzymes by Thiamine Derivatives, including this compound

Thiamine and its derivatives, including this compound, extend their influence beyond their well-known coenzymatic roles by acting as allosteric regulators of various metabolic enzymes. Allosteric regulation involves the binding of an effector molecule to a site distinct from the enzyme's active site, inducing conformational changes that modulate enzymatic activity. This mechanism is crucial for coordinating metabolic processes and maintaining cellular homeostasis.

Several metabolic enzymes have been identified as targets for allosteric regulation by thiamine derivatives. These include, but are not limited to, malate (B86768) dehydrogenase, glutamate (B1630785) dehydrogenase, and pyridoxal (B1214274) kinase. This non-coenzymatic action of thiamine and its derivatives allows for the regulation of metabolic pathways beyond their direct involvement as cofactors.

Beyond classical metabolic enzymes, thiamine derivatives have also been implicated in regulating non-canonical thiamine-binding proteins, such as p53 and PARP1, which are involved in cellular signaling and gene regulation. This suggests a broader systemic regulatory role for thiamine and its derivatives, potentially influencing signaling cascades similar to those involving other essential metabolites like ATP and NAD+.

The allosteric control exerted by thiamine derivatives can involve either activation or inhibition of enzyme activity. For instance, allosteric inhibitors often represent products of the enzyme or its pathway, thereby enabling feedback inhibition to prevent overproduction. Conversely, allosteric activators can significantly increase reaction rates by enhancing the enzyme's affinity for its substrate. The precise mechanisms by which this compound, specifically, exerts allosteric regulation on metabolic enzymes are areas of ongoing research, building upon the established understanding of thiamine's broader regulatory functions.

Table 2: Examples of Metabolic Enzymes Allosterically Regulated by Thiamine Derivatives

| Enzyme | Role in Metabolism | Type of Regulation (General) | Source |

| Malate Dehydrogenase | Krebs Cycle, gluconeogenesis | Allosteric Regulation | |

| Glutamate Dehydrogenase | Amino acid metabolism, Krebs Cycle | Allosteric Regulation | |

| Pyridoxal Kinase | Vitamin B6 metabolism | Allosteric Regulation |

Chemical Synthesis and Derivatization for Research Purposes

Laboratory Synthetic Routes for Acetylthiamine and its Pyrophosphate Analogs

The laboratory synthesis of this compound and its biologically active pyrophosphate form, 2-acetylthiamin pyrophosphate (acetyl-TPP), is fundamental for studying its chemical properties and its role in enzymatic reactions. Acetyl-TPP is a key intermediate in the reactions catalyzed by enzymes such as phosphoketolase and pyruvate (B1213749) oxidase. nih.gov

A described synthesis of acetyl-TPP involves the oxidation of 2-(1-hydroxyethyl)thiamin pyrophosphate. nih.govacs.org This process is conducted at approximately 23°C using aqueous chromic acid as the oxidizing agent. nih.gov Critical to the success of this synthesis is the prevention of Cr(III) coordination to the pyrophosphoryl group and the hydrolysis of both the pyrophosphate and the newly formed acetyl moieties. nih.govacs.org Careful control of reaction conditions ensures the integrity of the final product. The yield for this synthetic route is reported to be around 40%. acs.org Characterization of the synthetic acetyl-TPP is then performed using various spectroscopic methods, including ultraviolet spectroscopy, as well as 1H, 13C, and 31P Nuclear Magnetic Resonance (NMR), to confirm its structure. nih.gov These analyses have shown that in aqueous solution, acetyl-TPP exists in an equilibrium mixture of keto, hydrate (B1144303), and intramolecular carbinolamine forms. nih.gov

Development of this compound Derivatives as Mechanistic Probes and Enzyme Inhibitors

To investigate the function of thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes, researchers develop derivatives and analogs of thiamine and its intermediates. These synthetic compounds serve as mechanistic probes and enzyme inhibitors, helping to elucidate reaction pathways and active site architecture. While not all are direct derivatives of this compound, they are designed to interact with the same enzymes for which acetyl-TPP is an intermediate.

A common strategy involves modifying the thiazolium ring of thiamine, which is crucial for its catalytic activity. For instance, thiamine analogs where the thiazolium ring is replaced by a neutral aromatic ring, such as a triazole or pyrrole, have been synthesized. These modifications often result in potent enzyme inhibitors. nih.gov

Studies have focused on developing inhibitors for enzymes like pyruvate dehydrogenase (PDH) and acetylcholinesterase. For example, a series of derivatives of a triazole analog of thiamine were synthesized and tested as inhibitors of porcine pyruvate dehydrogenase. mdpi.com Benzoyl ester derivatives, in particular, were found to be potent competitive inhibitors with respect to TPP, with the most effective analog exhibiting an inhibition constant (Ki) of 54 nM, an affinity that nearly matches that of TPP itself. mdpi.com

In the context of acetylcholinesterase, thiamine and thiamine pyrophosphate have been shown to act as non-competitive inhibitors. nih.gov Structure-function studies on a range of thiamine-related compounds revealed that the positively charged quaternary nitrogen atom is the primary site for inhibition, with secondary contributions from alkyl groups through hydrophobic interactions with the enzyme. nih.gov

The following table summarizes the inhibitory activity of selected thiamine derivatives against different enzymes.

| Compound/Derivative | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) |

| Thiamine (T) | Acetylcholinesterase (AChE) | Non-competitive | - |

| Thiamine Pyrophosphate (TPP) | Acetylcholinesterase (AChE) | Non-competitive | - |

| Triazole Analogue Benzoyl Ester | Porcine Pyruvate Dehydrogenase | Competitive (vs. TPP) | 54 nM |

Reactivity Studies of Synthetic this compound with Nucleophilic Reagents in Model Systems

Understanding the intrinsic chemical reactivity of this compound and its analogs is crucial for interpreting their behavior in complex biological systems. Reactivity studies in model systems, free from enzymatic influence, reveal the fundamental chemical properties of these molecules.

Synthetic 2-acetylthiamin pyrophosphate (acetyl-TPP) exhibits distinct pH-dependent stability. It is relatively stable in acidic aqueous solutions but undergoes rapid deacetylation at higher pH to yield acetate (B1210297) and thiamine pyrophosphate. nih.gov This reactivity profile is a key characteristic used to identify and confirm the presence of acetyl-TPP in quenched enzymatic reaction mixtures. nih.gov

The reaction of acetyl-TPP with various nucleophiles has been investigated to model its potential as an acyl-transfer intermediate. nih.gov In aqueous solution, the acetyl group can be effectively trapped by 1.0 M hydroxylamine (B1172632) at a pH range of 5.5-6.5, forming acetohydroxamic acid. nih.gov The reaction is less efficient with 1.0 M 2-mercaptoethanol (B42355) at pH 4.0 and 5.0, where a thioester is formed to a much smaller extent. nih.gov However, under similar model conditions, significant transfer of the acetyl group to other biologically relevant nucleophiles, such as 0.5 M dihydrolipoic acid (at pH 5.0) or 1.0 M phosphate (B84403) dianion (at pH 7.0), was not observed. nih.gov

These studies indicate that the kinetic and thermodynamic reactivity of acetyl-TPP with water and other nucleophiles is consistent with its proposed role as an enzymatic acyl-transfer intermediate, even though the transfer to certain biological acceptors may require enzymatic catalysis to proceed efficiently. nih.gov

Advanced Analytical and Spectroscopic Characterization of Acetylthiamine

Chromatographic Techniques for Isolation and Quantification in Research Matrices

Chromatographic methods are fundamental for separating and quantifying acetylthiamine and its related compounds from complex biological or synthetic matrices, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the isolation and quantification of this compound, often in the context of impurity profiling or metabolic studies. For instance, reversed-phase HPLC (RP-HPLC) has been developed and validated for the impurity profiling of thiamine (B1217682) hydrochloride injectable formulations, where this compound is identified as a known impurity.

A typical RP-HPLC method for such analyses employs an octadecyl silane (B1218182) column with a gradient elution mode. The mobile phase frequently consists of a phosphate (B84403) buffer with an ion pair reagent, acetonitrile, and methanol. Detection is commonly carried out at a wavelength of 248 nm.

Validation parameters for such methods demonstrate their robustness and reliability. For example, a developed method for thiamine impurity profiling, which includes this compound, showed linearity from 0.03-58.83 µg/ml with a correlation coefficient exceeding 0.990. The limits of detection (LOD) and quantification (LOQ) ranged from 0.03 to 1.51 µg/ml. Precision data indicated relative standard deviations (RSD) of less than 4.5%, with accuracy results falling within 95-108%.

| Parameter | Value/Description | Reference |

|---|---|---|

| Column Type | Octadecyl silane (e.g., Zorbax SB-Aq, 150 mm × 4.6 mm id, 5 µm) | |

| Detection Wavelength | 248 nm | |

| Flow Rate | 1.2 ml/min (for impurity profiling) | |

| Linearity Range | 0.03-58.83 µg/ml | |

| Correlation Coefficient | > 0.990 | |

| LOD Range | 0.03 to 1.51 µg/ml | |

| LOQ Range | 0.03 to 1.51 µg/ml | |

| Precision (%RSD) | < 4.5% | |

| Accuracy | 95-108% |

HPLC methods are also crucial for determining thiamine and its phosphate esters in biological samples, often involving precolumn derivatization to form fluorophores (e.g., thiochromes using potassium ferricyanide) followed by fluorescence detection. This approach allows for sensitive and rapid quantification of these compounds. For instance, a method for thiamine and its phosphate esters in whole blood achieved separation and measurement within 5.5 minutes, with a linearity up to 4000 nmol/L and a lower limit of quantification of 3 nmol/L. The use of internal standards, such as acetylaneurine, further enhances the accuracy and reproducibility of thiamine diphosphate (B83284) (TDP) determination in erythrocytes.

Mass Spectrometry (MS) Applications in Characterization of this compound and its Intermediates

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization and identification of this compound and its intermediates, especially degradation products. LC-MS/MS/QTOF (Liquid Chromatography-Tandem Mass Spectrometry-Quadrupole Time-of-Flight) has been employed for the isolation and characterization of unknown degradation impurities, including those related to thiamine, where this compound can be a relevant species. This hyphenated technique allows for the determination of molecular weight (m/z values) and fragmentation patterns, providing detailed structural information of the compounds.

For example, an oxidative degradation product of thiamine, potentially resulting from excipient interaction, was characterized by LC-MS/MS/QTOF, yielding an m/z value of 351.1604. While the direct characterization of this compound by MS in this context is as an impurity, the methodology is directly applicable. Furthermore, mass spectrometry is used for the analysis of chemically synthesized this compound pyrophosphate (AThTP), confirming its identity and purity.

In broader applications, LC-MS/MS methods have been developed for high-throughput measurement of thiamine diphosphate (TDP) in whole blood, demonstrating excellent precision and accuracy. These methods often utilize rapid sample preparation techniques and instrument multiplexing to minimize mass spectrometer idle time, significantly improving efficiency in clinical and research settings. Tandem mass spectrometry (MS-MS) is particularly valuable as it allows for the isolation of an ion of interest in one stage and its fragmentation in a second stage, providing insights into its structural components and relationships with other ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is indispensable for providing detailed atomic-level structural and conformational information about this compound and its various forms, especially in solution.

Investigation of Solution Equilibria of this compound Forms (Keto, Hydrate (B1144303), Carbinolamine)

This compound pyrophosphate (acetyl-TPP), a key intermediate in ThDP-dependent enzymatic reactions, exhibits complex solution equilibria involving keto, hydrate, and intramolecular carbinolamine forms. Comprehensive characterization of acetyl-TPP using ultraviolet spectroscopy, ¹H NMR, ¹³C NMR, and ³¹P NMR has provided strong evidence for the existence of this equilibrium mixture in aqueous solution.

Research findings indicate that the equilibrium among these forms is highly sensitive to environmental factors such as temperature and pH. Specifically, at pD 1.3, ¹H NMR studies revealed that the hydration and carbinolamine formation reactions are strongly temperature-dependent. A decrease in temperature leads to an increase in the hydrate and carbinolamine forms at the expense of the keto form. Conversely, the concentration of the keto form decreases with increasing pH. This dynamic interplay of forms is critical for understanding the reactivity and biological roles of acetyl-TPP.

Real-time NMR Detection and Quantitative Analysis of Enzyme-Bound this compound Intermediates

Real-time NMR spectroscopy offers a powerful approach to monitor the formation and interconversion of enzyme-bound intermediates, including those involving this compound. The "TH method," developed by Tittmann and Hübner, is an ingenious and powerful approach for identifying and quantifying the relative amounts of various ThDP-bound covalent intermediates. This method relies on analyzing their C6′-H ¹H-NMR chemical shifts after acid quenching of enzyme reaction mixtures.

Comparative analysis using ¹H NMR spectroscopic intermediate analysis has been instrumental in proposing the identity of detected species, such as the enol form of this compound diphosphate (AcThDP). For instance, in UV/Vis stopped-flow experiments, an intermediate species with a characteristic absorption at ~420 nm was detected. Subsequent comparative analysis with active site variants using UV/Vis and ¹H NMR spectroscopy led to the proposal that this species was the enol form of AcThDP. Furthermore, hydrogen/deuterium (H/D) exchange experiments have demonstrated that enzyme-bound AcThDP dynamically interconverts between its enol and keto forms. This dynamic behavior is crucial for the subsequent phosphorolysis step, where phosphate attacks the keto form. Real-time NMR allows for direct observation of these transient species and their kinetic fates, providing invaluable insights into enzymatic mechanisms.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy in Mechanistic Investigations

UV-Vis and Circular Dichroism (CD) spectroscopy are vital techniques for probing the electronic transitions and conformational changes of this compound and its enzyme-bound intermediates, especially in mechanistic studies of ThDP-dependent enzymes.

Characterization of acetyl-TPP by ultraviolet spectroscopy was among the methods used to provide evidence for its solution equilibria. More specifically, CD spectroscopy has proven exceptionally useful for identifying enzyme-bound intermediates via their spectroscopic signatures, enabling direct monitoring of their kinetic fate. Multiple UV-Vis and CD bands have been identified that are pertinent to various ThDP-related intermediates.

A significant finding is the observation of a very broad new positive CD band near 390-395 nm in the CD spectra of certain ThDP enzymes (e.g., E1p) in the presence of fluoropyruvate, which serves as a source of 2-acetylThDP. This band was specifically assigned to the enzyme-bound 2-acetylThDP. The advantage of CD spectroscopy in these studies lies in its ability to resolve proximal bands that might overlap in UV-Vis spectra, often due to having opposite phases.

Many of these observed CD bands, particularly those with λmax values greater than 390 nm, are attributed to charge transfer (CT) transitions rather than typical conjugated systems. In these CT transitions, the π bond on the ThDP C2 side chain acts as an electron donor, and the positively charged thiazolium ring acts as an electron acceptor. This phenomenon is observed with alternate substrates like acetyl pyruvate (B1213749) and fluoropyruvate, which provide short side chains at the thiazolium C2 atom and lead to CT bands with λmax values exceeding 390 nm.

| Intermediate/Species | Spectroscopic Technique | Characteristic Wavelength (λmax) / Description | Assignment/Significance | Reference |

|---|---|---|---|---|

| Acetyl-TPP (in solution) | UV-Vis Spectroscopy | Used for characterization; existence of keto, hydrate, carbinolamine forms. | Evidence for solution equilibria. | |

| Enzyme-bound 2-AcetylThDP | Circular Dichroism (CD) | Broad positive band near 390-395 nm | Assigned to enzyme-bound 2-acetylThDP. | |

| Enol form of AcThDP | UV-Vis Spectroscopy | Characteristic absorption at ~420 nm | Detected intermediate species. | |

| Covalent ThDP-bound intermediates (general) | Circular Dichroism (CD) | CT bands with λmax > 390 nm (e.g., with acetyl pyruvate, fluoropyruvate) | Result from charge transfer interaction between π bond on C2 side chain (donor) and thiazolium ring (acceptor). |

UV-Vis spectroscopy, in general, measures light absorption intensity and can simultaneously measure electronic transitions of organic molecules (n→π* and π→π* transitions) and transition metal oxides or ions. While absorption bands in the UV-Vis range can often be broad and overlapping, making interpretation challenging, it is frequently combined with other analytical methods like NMR for complementary information, providing a more comprehensive understanding of reaction mechanisms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Identification

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically designed to detect and characterize species containing unpaired electrons, such as free radicals, radical ions, and certain transition metal complexes du.ac.inbruker.comamericanlaboratory.comdgk-ev.de. Its ability to directly probe the electronic environment of unpaired spins makes it invaluable for identifying short-lived, reactive intermediates in chemical and biochemical reactions.

Principles and Application: EPR spectroscopy operates by exciting the spins of unpaired electrons in the presence of an external static magnetic field, detecting transitions between their energy levels induced by microwave radiation du.ac.inbruker.com. The resulting EPR spectrum provides crucial information about the identity, concentration, and spatial and electronic structure of the paramagnetic species bruker.com. Key parameters derived from EPR spectra include the g-value and hyperfine splitting constants. The g-value is characteristic of the electron's environment and can indicate the type of radical, while hyperfine splittings arise from the interaction between the unpaired electron and nearby magnetic nuclei, providing insights into the distribution of spin density and the proximity of specific atoms du.ac.inbruker.com.

Identification of Radical Species in Thiamine Derivatives: While specific EPR studies on this compound radicals are not widely reported, extensive research has utilized EPR to identify and characterize radical intermediates in thiamine-dependent enzymes, particularly those involving thiamine pyrophosphate (TPP). A notable example is the characterization of the hydroxyethylidene-thiamine pyrophosphate (HE-TPP) radical intermediate in pyruvate:ferredoxin oxidoreductase (PFOR) nih.govnih.govresearchgate.net. This radical forms rapidly after the enzyme reacts with pyruvate and precedes electron transfer researchgate.net.

EPR studies on the HE-TPP radical have revealed it to be a planar π-radical, with significant spin delocalization onto the thiazolium sulfur and nitrogen atoms nih.govnih.gov. By employing isotopically labeled substrates (e.g., pyruvate) and coenzymes (e.g., ¹⁵N-labeled TPP), researchers have obtained detailed hyperfine splitting patterns. For instance, the g-values (gₓ = 2.0079, gᵧ = 2.0053, g₂ = 2.0021) and ¹⁴N/¹⁵N-hyperfine splittings observed for the HE-TPP radical are consistent with this π-radical structure nih.govnih.gov. The anisotropy in the g-values is indicative of substantial spin density on the sulfur atom of the thiazolium ring nih.gov. Furthermore, ¹H-hyperfine splittings from the methyl group of pyruvate and ¹³C-hyperfine splittings from C2 of both pyruvate and TPP provided further evidence for the radical's structure, suggesting a hydrogen bond involving the pyruvate-derived oxygen atom nih.gov.

The ability of EPR to detect and characterize such reactive, short-lived radical intermediates in thiamine-related biochemical pathways underscores its potential for investigating any radical species that might form during the degradation, metabolism, or specific reactions involving this compound. This could include radicals generated during oxidative stress or non-enzymatic transformations.

Table 1: Representative EPR Parameters for Thiamine-Derived Radical Intermediate (Note: In a live document, this table could be interactive, allowing users to sort or filter data.)

| Radical Species | g-values (gₓ, gᵧ, g₂) | Hyperfine Splitting (¹⁴N/¹⁵N) | Spin Delocalization | Reference |

| HE-TPP Radical | 2.0079, 2.0053, 2.0021 | Significant on thiazolium S and N atoms | nih.govnih.gov | |

| HE-TPP Radical | (Isotropic g-value) 2.0051 | (Isotropic ¹⁴N) ~5 G | Planar π-radical | nih.govnih.gov |

Computational Chemistry and Molecular Modeling for Reaction Pathway Prediction and Confirmation

Computational chemistry and molecular modeling encompass a suite of theoretical methods and simulation techniques used to study molecular systems at an atomic and molecular level, providing insights into their structure, properties, and interactions ijrar.org. These tools are particularly valuable for predicting and confirming reaction pathways, especially for transient intermediates that are challenging to observe experimentally mdpi.com.

Methodologies and Applications: Common computational approaches include quantum mechanical (QM) methods, such as Density Functional Theory (DFT), which provide a rigorous description of electronic structures and chemical reactions, and molecular mechanics (MM) methods, often used for larger systems or molecular dynamics simulations ijrar.org. The integration of these methods (QM/MM) is also prevalent for complex enzymatic systems.

Computational chemistry has been extensively applied to elucidate the detailed reaction mechanisms of thiamine diphosphate (ThDP)-dependent enzymes nih.govrsc.orgacs.orgchemrxiv.orguni-goettingen.denih.gov. These studies aim to characterize involved intermediates and transition states, evaluate their energies, and understand the roles of specific active site residues.

Prediction and Confirmation of Reaction Pathways in Thiamine Chemistry: For thiamine and its derivatives, computational studies have provided critical insights into:

Cofactor Activation: Calculations have investigated the initial step of ThDP activation, involving intramolecular proton transfer from C2 to N4' to form the active ylid intermediate. The energy barriers for such steps have been calculated, providing a quantitative understanding of the activation process nih.gov.

Intermediate Characterization: Computational modeling has been instrumental in characterizing key intermediates, such as the pre-decarboxylation tetrahedral intermediate (e.g., C2α-mandelyl-ThDP) and the post-decarboxylation carbanion-enamine (Breslow) intermediate nih.govacs.orgchemrxiv.org. These studies can predict the geometry, electronic structure, and stability of these transient species. For instance, computational and structural studies on various ThDP enzymes have suggested that the Breslow intermediate is often tetrahedral rather than planar, indicating a carbanionic or protonated species researchgate.net.

Reaction Mechanism Elucidation: DFT calculations have been used to investigate the detailed reaction mechanisms of enzymes like benzoylformate decarboxylase (BFDC), a ThDP-dependent enzyme that catalyzes the decarboxylation of benzoylformate nih.gov. These studies identify the sequence of events, including nucleophilic attacks, proton transfers, and bond cleavages, along the reaction coordinate.

Oxidation Pathways: Computational studies have also explored the oxidation mechanisms of thiamine, such as its conversion to thiochrome (B1210408), identifying key intermediates like a thiazolone intermediate rsc.org. This demonstrates the utility of computational methods in understanding degradation or transformation pathways.

Conformational Analysis: The flexibility of the pyrimidine (B1678525) moiety's protonation states and favored conformations (e.g., the V-conformation for ThDP) have been studied computationally to understand their critical role in cofactor activation, substrate binding, and product release uni-goettingen.de.

For this compound, computational chemistry can be employed to:

Predict its preferred conformations and tautomeric forms.

Model potential hydrolysis or degradation pathways, identifying transition states and energy barriers for these reactions.

Investigate its interactions with enzymes or other molecules, predicting binding modes and affinities.

Explore the electronic structure and reactivity of specific sites within the this compound molecule, such as the acetyl group or the thiazolium ring.

Table 2: Illustrative Computational Chemistry Findings for Thiamine-Dependent Reactions (Note: In a live document, this table could be interactive, allowing users to sort or filter data.)

| Reaction/Intermediate | Computational Method | Key Finding | Reference |

| ThDP Ylid Formation | DFT | Barrier for C2-N4' proton transfer (e.g., 8.6 kcal/mol for BFDC) nih.gov | nih.gov |

| Breslow Intermediate | DFT | Often tetrahedral/carbanionic, not planar researchgate.net | researchgate.net |

| Thiamine Oxidation | DFT | Thiazolone intermediate identified in oxidation to thiochrome rsc.org | rsc.org |

| Enzymatic Stetter Reaction | Quantum chemical calculations | Detailed mechanism, including Breslow intermediate reaction with acceptor substrate acs.org | acs.org |

These advanced analytical and computational approaches provide a comprehensive toolkit for understanding the fundamental chemical properties, transformations, and potential reactive intermediates of this compound, contributing significantly to its complete characterization.

Biological Roles and Functional Significance of Acetylthiamine in Model Systems

Contribution to Metabolic Processes in Microorganisms (e.g., Bacteria, Yeast)

In microorganisms such as bacteria and yeast, thiamine (B1217682) diphosphate (B83284) (ThDP), the active coenzyme form of thiamine, is indispensable for the catabolism of sugars and amino acids wikipedia.orgnih.govmetabolomicsworkbench.org. Thiamine biosynthesis pathways are well-characterized in these organisms nih.gov. Crucially, acetylthiamine pyrophosphate (acetyl-TPP), a derivative of this compound, has been identified as an enzyme-bound intermediate in several ThDP-dependent reactions nih.govresearchgate.net.

Specifically, acetyl-TPP is involved in reactions catalyzed by phosphoketolase, pyruvate (B1213749) oxidase, and various pyruvate oxidoreductases nih.gov. Extensive evidence supports its role as a transient intermediate in certain reactions catalyzed by the pyruvate dehydrogenase (PDH) complex of Escherichia coli nih.govresearchgate.net. Synthetic acetyl-TPP demonstrates chemical competence as an intermediate in the decarboxylation and dehydrogenation of pyruvate by the PDH complex nih.gov.

ThDP-dependent enzymes, including the pyruvate dehydrogenase (PDH) complex, 2-oxoglutarate dehydrogenase (OGDH), transketolase (TK), and acetohydroxyacid synthase (AHAS), are vital for various metabolic pathways in pathogens nih.gov. PDH links glycolysis to the citric acid cycle, OGDH catalyzes a rate-limiting step of the citric acid cycle, TK is crucial for the pentose (B10789219) phosphate (B84403) pathway, and AHAS participates in branched-chain amino acid biosynthesis nih.gov. The transient formation of acetyl-TPP within these central metabolic pathways underscores its contribution to microbial energy and biosynthesis.

Involvement in Plant Biochemistry and Physiological Functions

Thiamine biosynthesis is a well-understood process in plants nih.gov. Thiamine diphosphate (ThDP) is an essential cofactor for enzymes integral to plant energy metabolism, including those operating within the citric acid cycle and the pentose phosphate pathway researchgate.net. The pyruvate dehydrogenase (PDH) complex in plants, similar to its microbial counterpart, utilizes ThDP to generate acetyl coenzyme A (acetyl-CoA), a key precursor for various metabolic routes cornell.edu.

Emerging Research Directions and Methodological Innovations

Development of Novel Methodologies for Trapping and Characterizing Transient Reaction Intermediates

The study of thiamine-dependent enzymes often involves highly reactive and short-lived intermediate species, posing significant challenges for their characterization. Novel methodologies are being developed to trap and analyze these transient reaction intermediates, providing crucial insights into catalytic mechanisms.

One key approach involves the use of time-resolved spectroscopic methods, such as UV-Vis and Circular Dichroism (CD) spectroscopy, which allow for the direct monitoring of the kinetic fate of intermediates throughout the catalytic cycle of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes. For instance, CD spectroscopy has been instrumental in observing the 1',4'-iminopyrimidine tautomeric form of ThDP, an unusual tautomer implicated in catalysis, particularly in active center variants where post-decarboxylation reactions are compromised. nih.govacs.org Electronic absorption spectra are also employed to identify reaction intermediates, provided that absorption bands can be unequivocally assigned to the species under study. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field ¹H NMR, has proven effective in directly detecting key covalent intermediates in ThDP-dependent enzymes during catalysis. This method enables the quantitative analysis of relative intermediate concentrations, allowing for the determination of microscopic rate constants for individual catalytic steps. acs.orgdtic.mil Examples include the identification of intermediates like the C2α-lactylThDP (LThDP) and C2α-hydroxyethylThDP (HEThDP) in various ThDP enzymes. nih.govnih.gov Furthermore, solid-state NMR using ¹⁵N and ¹³C-labeled ThDP has been utilized to identify specific protonated forms of the cofactor on enzymes like pyruvate (B1213749) decarboxylase. beilstein-journals.org

Kinetic crystallographic studies also contribute to characterizing these intermediates by providing electron density maps consistent with bound species like lactyl-ThDP and HE-ThDP in enzyme active sites. nih.gov Chemical trapping experiments, often followed by mass spectrometry, are another vital tool for isolating and identifying derivatives of transient intermediates, confirming their formation during the reaction. researchgate.netnih.gov

These advanced trapping and characterization techniques are essential for elucidating the intricate multi-step processes catalyzed by ThDP-dependent enzymes, which often involve the formation of a C2-carbanion or ylide species through a series of proton transfers. nih.govbeilstein-journals.org

Integrated Omics Approaches in Elucidating Acetylthiamine's Metabolic Networks

Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are increasingly being applied to gain a comprehensive understanding of this compound's role within complex metabolic networks. This holistic perspective helps bridge the gap between genotype and phenotype, offering insights into metabolic regulations and patterns associated with specific metabolic states. biorxiv.orgd-nb.infomdpi.com

High-resolution metabolomics (HRM), utilizing techniques like liquid chromatography and ultra-high-resolution mass spectrometry (LC-MS), is a rapidly developing science that detects small molecules, including nutrient-related metabolites, in various biological samples. nih.govnih.gov This approach has been used to study thiamine status, specifically whole blood thiamine pyrophosphate (TPP) concentrations, and their association with plasma metabolites and connected metabolic pathways. nih.govnih.gov

Studies employing HRM have revealed significant associations between TPP levels and pathways related to energy metabolism, such as the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle. nih.govnih.gov For instance, lower TPP concentrations have been linked to increased levels of metabolites involved in the pentose phosphate pathway, like gluconate and xylose/ribose. nih.gov Beyond carbohydrate metabolism, omics approaches have also highlighted thiamine's involvement in amino acid metabolism, including branched-chain amino acid, arginine and proline, aspartate and asparagine, methionine and cysteine metabolism, and the urea (B33335) cycle. nih.govfrontiersin.org

The integration of these diverse omics datasets, often through computational methodologies like constraint-based models (CBMs) and genome-scale metabolic models (GEMs), allows researchers to infer metabolic regulations, identify key regulatory nodes, and predict metabolic capabilities under different conditions. mdpi.comnih.gov This multi-omics strategy provides a more comprehensive understanding of biological mechanisms and helps in identifying meaningful biomarkers. researchgate.net

Future Prospects in High-Resolution Spectroscopic and Computational Approaches for Thiamine Cofactor Chemistry

The future of thiamine cofactor chemistry is poised for significant advancements through the continued development and application of high-resolution spectroscopic and computational approaches. These methods offer unprecedented atomic-level detail, crucial for understanding the nuanced chemical transformations involving thiamine.

High-resolution spectroscopic techniques, such as advanced NMR and mass spectrometry, are vital for characterizing the intricate structures and dynamic behaviors of thiamine and its derivatives. For example, high-resolution ESI-FT-ICR MS has been used to precisely determine the mass and atomic composition of novel thiamine derivatives, such as adenosine (B11128) thiamine triphosphate (AThTP). uliege.be Circular Dichroism (CD) spectroscopy continues to be a crucial tool for obtaining atomic-level information regarding the ionization and tautomerization states of the 4′-aminopyrimidine ring of ThDP on enzymes. nih.gov

Computational chemistry, including Density Functional Theory (DFT) and quantum mechanical/molecular mechanical (QM/MM) methods, is increasingly being used to investigate the full reaction mechanisms of ThDP enzymes. beilstein-journals.orgebi.ac.uk These theoretical studies provide insights into the relative stabilities of different ThDP states (e.g., aminopyrimidine (AP), protonated aminopyrimidine (APH+), iminopyrimidine (IP), and ylide (YI) forms) and the nucleophilicity of various centers within the cofactor. beilstein-journals.org Computational models can also explore the dynamic protonation states and pKa shifts induced by the enzyme environment, which are critical for cofactor activation and carbene formation, a key reactive species in ThDP catalysis. mpg.de Furthermore, computational characterization has revealed the surprising stability of tricyclic dihydrothiachromine species, which have been observed in the X-ray structures of some ThDP-dependent enzymes. beilstein-journals.org

The synergy between experimental high-resolution spectroscopy and theoretical computational modeling is essential for deciphering complex proton transfer pathways and understanding how enzymes precisely control the reactivity of the thiamine cofactor. nih.govresearchgate.netmpg.de

Interdisciplinary Research at the Interface of Synthetic Chemistry and Structural Biology of Thiamine Derivatives

Interdisciplinary research, particularly at the intersection of synthetic chemistry and structural biology, is crucial for advancing the understanding and application of thiamine derivatives. This collaborative approach facilitates the rational design of novel compounds and the elucidation of their molecular mechanisms of action.

Synthetic chemistry plays a pivotal role in creating new thiamine analogs and derivatives, including pro-drugs, to explore their therapeutic potential and to serve as probes for mechanistic studies. mesamalaria.orgnih.gov For instance, the design of thiamine antivitamins, which can exhibit higher affinity to ThDP-dependent enzymes than the native coenzyme, highlights the potential of synthetic molecules in treating conditions like coccidiosis or as cytostatics in cancer and fungal infections. nih.gov Mechanistic understanding derived from the synthetic chemistry of small-molecule thiamine analogues has guided the discovery of new enzyme activities and the development of new general synthetic methods based on Umpolung reactions by thiamine catalysis. acs.org

Structural biology, primarily through techniques like X-ray crystallography and protein engineering, provides atomic-resolution insights into how thiamine and its derivatives interact with enzymes. nih.govresearchgate.netresearchgate.net Co-crystallization of compounds with their targets supports the evaluation and optimization of novel anti-infectives and other therapeutic agents. helmholtz-hips.de Structural studies have revealed the conformational changes upon cofactor binding in enzymes like 1-deoxy-D-xylulose-5-phosphate synthase. helmholtz-hips.de

The integration of bioanalytical mass spectrometry, protein crystallography, synthetic chemistry, and microbiology has led to significant discoveries in areas such as glycobiology and the development of novel vaccines and molecules to neutralize bacterial toxins. nserc-crsng.gc.ca This interdisciplinary synergy allows for the rational design of thiamine derivatives with tailored functions, enabling the development of new biocatalysts and therapeutic strategies by mimicking natural enzyme functions or creating non-natural ones. acs.orgjsps.go.jp

Q & A

Q. What is the biochemical role of Acetylthiamine in cellular metabolism, and how can its activity be experimentally quantified?

this compound (2'-acetylthiamine) functions as an intermediate in acetyl group transfer during oxidative decarboxylation of α-keto acids (e.g., pyruvate). Its acetyl group is transferred to coenzyme A (CoA) to form acetyl-CoA, a critical substrate in the tricarboxylic acid cycle . To quantify its activity, researchers can employ enzymatic assays that measure acetyl-CoA production using spectrophotometric or fluorometric detection. For instance, coupling the reaction with NADH-dependent enzymes (e.g., citrate synthase) allows real-time tracking of acetyl-CoA generation .

Q. How does this compound interact with thiamine transport mechanisms across biological barriers?

this compound competes with thiamine for transport across the blood-brain barrier (BBB) via saturable, carrier-mediated systems. A validated method involves maintaining steady plasma concentrations of radiolabeled thiamine in animal models (e.g., rats) through programmed intravenous injections, followed by kinetic analysis of brain uptake inhibition by this compound . This approach distinguishes saturable (carrier-dependent) and non-saturable (diffusion) transport components.

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s inhibitory effects on thiamine transport?

- Controlled Infusion Protocol : Use a dual-phase intravenous injection (bolus + continuous infusion) to stabilize plasma thiamine levels, minimizing confounding variables like fluctuating concentrations .

- Competitive Inhibition Assays : Co-administer this compound with thiamine and analogs (e.g., pyrithiamine) to assess specificity. Measure transport rates via LC-MS or radiolabel tracing.

- Kinetic Modeling : Apply Michaelis-Menten kinetics to calculate inhibition constants (Ki) and differentiate competitive vs. non-competitive mechanisms .

Q. How can researchers resolve contradictions in data regarding this compound’s efficacy compared to other thiamine analogs?

Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo) or dosage regimes. To address this:

- Systematic Reviews : Follow PRISMA guidelines to synthesize evidence across studies, highlighting methodological disparities (e.g., BBB permeability models) .

- Dose-Response Curves : Compare inhibitory effects of this compound, oxythiamine, and pyrithiamine across multiple concentrations to identify potency thresholds .

- Cross-Species Validation : Replicate findings in human cell lines (e.g., hCMEC/D3 for BBB studies) to validate rodent-derived data.

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in this compound-related studies?

- Detailed Protocols : Document reagent sources (e.g., synthetic routes for this compound), equipment calibration, and statistical methods (e.g., ANOVA for transport kinetics) .

- Open Data : Share raw datasets (e.g., uptake rates, inhibition curves) in public repositories with metadata annotations .

- Negative Controls : Include analogs like oxythiamine (non-inhibitory) to validate assay specificity .

Ethical and Reporting Standards

- Animal Studies : Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and ethical approval details .

- Data Transparency : Disclose conflicts of interest and funding sources, particularly in studies comparing commercial analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.